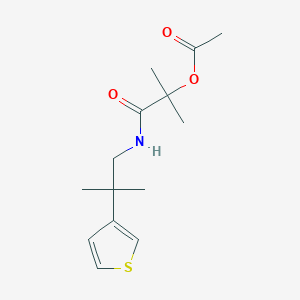

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as 4-dimethylaminopyridine and solvents like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino and acetyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Uniqueness

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

The compound 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate (CAS Number: 2319787-52-3) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H17NO3S, with a molecular weight of approximately 283.39 g/mol. The structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the thiophene moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating neurotransmitter effects.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin levels.

- Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating potential use in treating anxiety disorders.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety-like behavior | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of the compound led to significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity. The results indicated a dose-dependent response, with higher doses correlating with greater efficacy.

Case Study 2: Anxiolytic Properties

In another study focusing on anxiety-related behaviors, the compound was administered to rats subjected to elevated plus maze tests. Results showed that treated animals spent more time in open arms compared to controls, suggesting reduced anxiety levels.

Research Findings

Recent investigations into the pharmacokinetics of this compound have revealed:

- Absorption and Distribution : The compound displays moderate oral bioavailability with rapid absorption rates.

- Metabolism : Initial findings indicate hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine as metabolites.

Eigenschaften

IUPAC Name |

[2-methyl-1-[(2-methyl-2-thiophen-3-ylpropyl)amino]-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(16)18-14(4,5)12(17)15-9-13(2,3)11-6-7-19-8-11/h6-8H,9H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXHPTZKNQXYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C)(C)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.